molecular formula C11H14FNO4S B3081434 ((3-Fluorophenyl)sulfonyl)valine CAS No. 1103303-26-9

((3-Fluorophenyl)sulfonyl)valine

Cat. No.: B3081434
CAS No.: 1103303-26-9
M. Wt: 275.3 g/mol
InChI Key: IXDCBBMIAFBVTK-UHFFFAOYSA-N
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Description

((3-Fluorophenyl)sulfonyl)valine, also known as FSVAL, is a chemical compound that has recently gained attention in the field of scientific research. It has a CAS Number of 1103303-26-9, a molecular weight of 275.3, and an IUPAC name of N-[(3-fluorophenyl)sulfonyl]valine .


Molecular Structure Analysis

The InChI code for This compound is 1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-4-8(12)6-9/h3-7,10,13H,1-2H3,(H,14,15) . This code provides a detailed representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The electronic properties of valine, a related compound, are similar at zero pressure .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds containing L-valine residue and 4-[(4-bromophenyl)sulfonyl]phenyl moiety, including derivatives of N-acyl-α-amino acids and 1,3-oxazoles, have been synthesized and characterized. These have shown promising potential as antimicrobial agents against Gram-positive pathogens, particularly for biofilm-associated infections with Enterococcus faecium (Apostol et al., 2022).

Antimicrobial and Toxicity Evaluation

Novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have demonstrated antimicrobial activity against Gram-positive bacterial strains and Candida albicans. Their toxicity to aquatic crustacean Daphnia magna was also assessed (Apostol et al., 2021).

Herbicide Action Mechanism

Sulfonylurea herbicides inhibit acetolactate synthase, the enzyme responsible for the synthesis of valine, leucine, and isoleucine in plants and microorganisms. This inhibition is central to the herbicide's mechanism of action and has implications for the design of herbicides and herbicide-resistant crops (Ray, 1986).

Inhibition of Collagenase

Sulfonylated L-valine hydroxamate derivatives were shown to be effective inhibitors of Clostridium histolyticum collagenase, a zinc enzyme that degrades collagen. This inhibition potential could be useful in treating corneal bacterial keratitis (Supuran & Scozzafava, 2000).

Development of Chiral N-sulfonylamino Acids

Polymer-supported chiral N-sulfonylamino acids have been synthesized for use in asymmetric reactions, such as the Diels-Alder reaction. These compounds offer a route for the creation of optically active compounds with potential pharmaceutical applications (Kamahori et al., 1995).

Properties

IUPAC Name

2-[(3-fluorophenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-4-8(12)6-9/h3-7,10,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDCBBMIAFBVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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